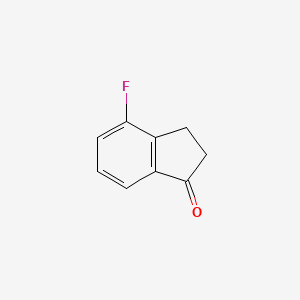

4-Fluoro-1-indanone

Beschreibung

Significance of Indanone Frameworks in Advanced Organic Synthesis and Medicinal Chemistry Research

The indanone skeleton is a privileged scaffold, meaning it is a structural framework that appears in a variety of biologically active compounds. acs.orgrsc.orgscispace.com This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered ring with a ketone group, provides a rigid and versatile platform for the synthesis of complex molecules. rsc.orgscispace.combohrium.com

In organic synthesis , indanones are valuable intermediates for constructing fused and spirocyclic systems, which are important structural motifs in many natural products and pharmaceuticals. rsc.orgscispace.com They can participate in a wide range of chemical transformations, including annulations, condensations, and rearrangements, allowing chemists to build intricate molecular architectures. acs.orgrsc.orgscispace.combeilstein-journals.org

In medicinal chemistry , the indanone framework is a core component of numerous therapeutic agents. nih.gov One of the most well-known examples is Donepezil, a drug used to treat Alzheimer's disease, which is derived from a substituted indanone. acs.orgnih.govnih.gov The rigid nature of the indanone scaffold allows for precise positioning of functional groups to interact with biological targets, such as enzymes and receptors. nih.gov Derivatives of indanone have shown a broad spectrum of pharmacological activities, including:

Anticancer properties : Some indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial activity : Halogenated indanones, in particular, have shown potential as antimicrobial agents. rjptonline.orgresearchgate.net

Enzyme inhibition : Indanone-based compounds have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are implicated in neurodegenerative diseases. nih.govresearchgate.net

Anti-inflammatory and analgesic effects : Certain indanone derivatives have exhibited anti-inflammatory and pain-relieving properties. rjptonline.org

Research Implications of Fluorine Substitution within Indanone Structures

The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.comresearchgate.net In the context of the indanone framework, fluorine substitution at the 4-position has several important research implications:

Modulation of Electronic Properties : Fluorine is the most electronegative element, and its presence can significantly influence the electron distribution within the indanone molecule. This can affect the reactivity of the ketone group and the aromatic ring, opening up new avenues for chemical synthesis. mdpi.com

Enhanced Biological Activity : The incorporation of fluorine can lead to improved pharmacological properties. researchgate.net It can increase a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, enhance its binding affinity to biological targets, and improve its membrane permeability. mdpi.comresearchgate.net For instance, fluorinated compounds are often more lipophilic, which can facilitate their passage through cell membranes. mdpi.com

Probes for Mechanistic Studies : The unique NMR properties of fluorine make it a useful probe for studying molecular interactions and reaction mechanisms.

The strategic placement of fluorine on the indanone scaffold can lead to the development of more potent and selective drugs. researchgate.net Research has shown that fluorinated indanone derivatives can exhibit enhanced activity as enzyme inhibitors and have potential applications in the treatment of various diseases. researchgate.netrsc.org

Current Research Landscape and Future Directions for 4-Fluoro-1-indanone Investigations

The current research landscape for this compound is dynamic, with ongoing efforts to explore its full potential in both synthesis and medicine. Current research focuses on:

Development of Novel Synthetic Methodologies : Chemists are continuously seeking more efficient and stereoselective methods to synthesize this compound and its derivatives. beilstein-journals.org This includes the exploration of new catalytic systems and reaction conditions. scielo.br

Discovery of New Bioactive Molecules : A significant area of research involves using this compound as a starting material to create libraries of new compounds for biological screening. nih.gov The goal is to identify novel drug candidates for a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. nih.gov

Materials Science Applications : The unique electronic and photophysical properties of fluorinated aromatic compounds suggest that this compound derivatives could have applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. rsc.orgresearchgate.net

Future directions for research on this compound are likely to include:

Expansion of Chemical Space : The synthesis and investigation of a wider range of this compound derivatives with diverse substitution patterns will continue to be a priority.

Advanced Biological Profiling : More in-depth studies are needed to fully understand the mechanisms of action of bioactive this compound derivatives and to identify their specific cellular targets.

Green Chemistry Approaches : The development of more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives will be an important focus. scielo.br

Computational Modeling : The use of computational tools to predict the properties and biological activities of new this compound derivatives will likely play an increasingly important role in guiding synthetic efforts.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMSJDBZHCPYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479212 | |

| Record name | 4-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-99-0 | |

| Record name | 4-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoro 1 Indanone and Its Derivatives

Strategies for Regioselective Fluorination of Indanones

The precise introduction of a fluorine atom at a specific position within the indanone framework is a key synthetic challenge. Modern strategies have evolved to provide high levels of regioselectivity, primarily through electrophilic fluorination and various catalytic approaches.

Electrophilic Fluorination Approaches using N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) has emerged as a widely used electrophilic fluorinating agent due to its stability, commercial availability, and relatively mild reactivity. rsc.orgbeilstein-journals.orgbrynmawr.eduwikipedia.org It serves as a source of "F+" and is effective for the fluorination of a variety of nucleophiles, including the enol or enolate forms of indanones and their β-ketoester derivatives. beilstein-journals.orgwikipedia.org The reaction mechanism is believed to proceed via either a single-electron transfer (SET) or an SN2 pathway, where the electron-rich enolate attacks the electrophilic fluorine atom of NFSI. wikipedia.org The use of NFSI is central to many of the catalytic systems discussed below, as it is often the fluorine source of choice for achieving high yields and enantioselectivities in the synthesis of α-fluorinated β-keto esters. mdpi.comnih.gov

Catalytic Asymmetric Fluorination of Indanone Precursors

The development of catalytic asymmetric methods allows for the synthesis of specific enantiomers of fluorinated indanones, which is crucial for pharmaceutical applications. These methods typically involve the use of a chiral metal complex to control the facial selectivity of the fluorination of a prochiral indanone-derived substrate.

A highly effective method for the enantioselective α-fluorination of alkyl 1-indanone-2-carboxylates utilizes a combination of europium(III) triflate [Eu(OTf)3] and a chiral pybox (pyridine-bis(oxazoline)) ligand. mdpi.comnih.govnih.gov This system has demonstrated excellent results in terms of both yield and enantioselectivity, particularly with sterically hindered substrates. mdpi.comnih.govnih.gov The reaction is typically carried out at low temperatures, such as -30 °C, in a solvent like acetonitrile, with NFSI as the electrophilic fluorine source. mdpi.comnih.gov The choice of a bulky ester group on the indanone substrate, such as a tert-butyl ester, has been shown to be crucial for achieving high levels of enantioinduction. mdpi.comresearchgate.net For instance, the fluorination of tert-butyl 1-indanone-2-carboxylate using an indanyl-pybox-Eu(III) catalyst can achieve an enantiomeric excess (ee) as high as 96%. mdpi.comresearchgate.net

| Substituent on Indanone Ring | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |

|---|---|---|---|

| H | 85 | 96 | 24 |

| 6-OMe | 81 | 90 | 24 |

| 6-F | 72 | 93 | 8 |

| 6-CF3 | 85 | 81 | 8 |

| 5,6-(OMe)2 | 66 | 91 | 24 |

| 5-F | 70 | 87 | 24 |

Chiral palladium complexes, particularly those employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a ligand, have been successfully applied to the asymmetric fluorination of β-ketoesters. mdpi.comnih.govescholarship.org Research by Sodeoka's group demonstrated that a cationic palladium-BINAP complex can effectively catalyze the fluorination of tert-butyl 1-indanone-2-carboxylate using NFSI, affording the desired α-fluorinated product with an enantiomeric excess of 83%. mdpi.comnih.gov The proposed mechanism involves the formation of a square-planar chiral palladium enolate complex, where the steric bulk of the BINAP ligand and the substrate's ester group directs the approach of the NFSI reagent to one face of the enolate, thereby controlling the stereochemistry of the product. juniperpublishers.com These reactions often proceed well in alcoholic solvents like ethanol. nih.gov

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| tert-butyl 1-indanone-2-carboxylate | Pd(II)-BINAP | N/A | 83 |

| Various cyclic β-ketoesters | Cationic Pd-BINAP complex | High | up to 94 |

| Various acyclic β-ketoesters | Cationic Pd-BINAP complex | High | High |

Ruthenium(II) complexes with chiral ligands represent another class of effective catalysts for the asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds. mdpi.commdpi.com Togni and coworkers have developed systems based on chiral bis(imino)bis(phosphine) ruthenium(II) complexes that, upon activation, catalyze the fluorination of β-ketoesters with NFSI. mdpi.com These reactions can produce a wide range of fluorinated products with enantioselectivities ranging from 8% to 99%. mdpi.com The catalytic cycle is thought to involve the coordination of the β-ketoester to the ruthenium center, which increases the acidity of the α-proton and facilitates the formation of a chiral enolate intermediate, leading to a stereocontrolled reaction with the electrophilic fluorine source.

Copper(II) complexes with chiral bis(oxazoline) (Box) and related ligands are versatile and highly effective catalysts for the enantioselective fluorination of β-ketoesters, including indanone derivatives. mdpi.comnih.govjuniperpublishers.comresearchgate.netresearchgate.net Early work by Cahard and collaborators showed that a (R)-Ph-Box-Cu(II) catalyst could promote the fluorination of benzyl (B1604629) 1-indanone-2-carboxylate with NFSI, albeit with a modest 35% ee. mdpi.com Significant improvements have been made since then. For instance, the use of diphenylamine-linked bis(oxazoline)-Cu(OTf)₂ complexes has enabled highly enantioselective fluorinations, especially when conducted under solvent-free conditions in a ball mill. rsc.org This mechanochemical approach has been reported to produce fluorinated alkyl 1-indanone-2-carboxylates with excellent yields (up to 99%) and enantioselectivities (up to 99% ee) with reduced reaction times. rsc.orgjuniperpublishers.com The addition of additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also been shown to be crucial for achieving high enantioselectivity in some solution-phase reactions. researchgate.netresearchgate.net

| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| benzyl 1-indanone-2-carboxylate | (R)-Ph-Box-Cu(II) | Solution | N/A | 35 |

| ethyl 1-indanone-2-carboxylate | (S,S)-Nap-(R,R)-Box-Cu(II) | Solution | N/A | 34 |

| Alkyl 1-indanone-2-carboxylates | DiphenylamineBox-Cu(OTf)₂ | Ball Mill | up to 99 | up to 99 |

| methyl 1-indanone-2-carboxylate | Cu(II)/Ar-BINMOL-salan | Solution | 99 | 82 |

Iron(III)-Salan Complex Catalysis

Chiral iron(III)-salan complexes have emerged as effective catalysts for the highly enantioselective α-fluorination of β-keto esters, including precursors to 4-fluoro-1-indanone derivatives. rsc.org These reactions typically utilize N-fluorobenzenesulfonimide (NFSI) as the fluorine source and can proceed under mild conditions to afford products in high yields and with excellent enantiomeric excess (ee). rsc.orgnih.gov

The catalytic system often includes an additive, such as silver perchlorate (B79767) (AgClO₄), which can accelerate the reaction. researchgate.net The steric bulk of the ester group on the β-keto ester substrate plays a crucial role in the enantioselectivity, with more hindered esters generally leading to higher ee values. nih.govresearchgate.net For instance, the fluorination of tert-butyl 1-indanone-2-carboxylates using an Fe(III)-salan complex and NFSI has been shown to produce the corresponding α-fluorinated products with ee values ranging from 94–97%. nih.gov In contrast, less bulky esters result in lower enantioselectivities. nih.gov

Table 1: Enantioselective Fluorination of 1-Indanone-2-carboxylates with Fe(III)-Salan Catalyst

| Substrate (Ester Group) | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| tert-Butyl | 94-97% | nih.gov |

Cyclization and Annulation Reactions for Indanone Core Construction

The construction of the indanone core is a critical step in the synthesis of this compound. Several powerful cyclization and annulation strategies have been developed for this purpose.

Intramolecular Friedel-Crafts Acylation and Related Carbocyclizations

Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis of 1-indanones. This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a Lewis acid or a strong protic acid. beilstein-journals.orgnih.govresearchgate.net For the synthesis of fluorinated indanones, this method has been successfully applied. For example, 3-arylpropionic acids can be converted to their acid chlorides and subsequently cyclized using aluminum chloride (AlCl₃) to yield the corresponding 1-indanones. beilstein-journals.orgnih.gov

Modern variations of this reaction aim for more environmentally benign conditions. Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids has been reported as a green chemistry approach to afford 1-indanones in good yields, with the catalyst being recyclable. nih.gov The use of solid acids like Nafion-H has also been explored, although with limited success in some cases. google.com Furthermore, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) has been shown to promote intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for additional catalysts. colab.ws

Table 2: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

| Catalyst/Promoter | Conditions | Substrate | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Dichloromethane | 3-Arylpropionyl chlorides | beilstein-journals.orgnih.gov |

| Metal Triflate | Microwave, Ionic Liquid | 3-Arylpropanoic acids | nih.gov |

Nazarov Cyclization for Fluorine-Containing Indanone Derivatives

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, which can be readily converted to indanones. In the context of fluorine-containing indanones, a catalytic tandem Nazarov cyclization/electrophilic fluorination has been developed. acs.org This process, often catalyzed by a copper(II) complex, allows for the stereoselective formation of fluorine-containing 1-indanone (B140024) derivatives with the creation of two new stereocenters. acs.orgacs.org The reaction exhibits high diastereoselectivity. acs.orgacs.orgnih.gov

The choice of the fluorinating agent is critical for the success of this tandem reaction. While reagents like Selectfluor have shown limited reactivity, N-fluorobenzenesulfonimide (NFSI) has proven to be an effective fluorine source in the presence of a Cu(II) triflate catalyst. beilstein-journals.org A one-pot, three-component cascade reaction involving an aromatic β-ketoester, an aldehyde, and a fluorinating agent, catalyzed by a Lewis acid, provides a direct route to fluorinated 1-indanone derivatives. rsc.org This cascade proceeds through a Knoevenagel condensation, followed by a Nazarov cyclization and an electrophilic fluorination. rsc.org

Transition Metal-Catalyzed Annulation Pathways

Transition metal catalysis offers a versatile and efficient platform for the construction of the indanone framework through various annulation strategies.

Rhodium catalysts have been extensively used in the synthesis of indanones via C-H activation strategies. bohrium.comx-mol.net Rh(III)-catalyzed annulative coupling of α-aroyl ketene (B1206846) dithioacetals with diazo compounds, proceeding through aryl and olefinic C-H bond activation, yields highly functionalized indanone derivatives with a quaternary carbon stereocenter. rsc.orgsci-hub.se This method demonstrates high efficiency and broad substrate scope. rsc.orgsci-hub.se

Another approach involves the Rh(III)-catalyzed C-H activation of phenacyl phosphoniums and their subsequent coupling with activated olefins, leading to the formation of indanones through a sequence of oxidative olefination and carboannulation. rsc.org Furthermore, rhodium-catalyzed tandem carborhodation/cyclization of alkynes provides an efficient route to 2,3-substituted indanones under mild conditions. organic-chemistry.org

A novel copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed for the direct synthesis of trifluoromethylated 1-indanones containing an all-carbon quaternary center. tdl.orgfrontiersin.orgfrontiersin.org This reaction utilizes a low-cost Cu(OTf)₂ catalyst, with Togni's reagent serving as both a radical initiator and a trifluoromethyl source, and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. tdl.orgfrontiersin.orgfrontiersin.org The reaction proceeds through a radical-triggered addition, followed by a 5-exo-dig cyclization, oxidation, and a nucleophilic cascade. tdl.orgfrontiersin.orgfrontiersin.org This methodology offers an efficient pathway to CF₃-containing 1-indanone skeletons with good yields and, in many cases, complete stereoselectivity. frontiersin.orgfrontiersin.org

Table 3: Summary of Transition Metal-Catalyzed Annulation Reactions for Indanone Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Rh(III) | α-Aroyl ketene dithioacetals, Diazo compounds | Aryl and olefinic C-H activation, Quaternary center formation | rsc.orgsci-hub.se |

| Rh(III) | Phenacyl phosphoniums, Activated olefins | Oxidative olefination, Carboannulation | rsc.org |

| Rhodium | Alkynes | Tandem carborhodation/cyclization | organic-chemistry.org |

Manganese-Catalyzed Regioselective Additions to Terminal Alkynes

Manganese-catalyzed reactions offer an efficient route for constructing complex molecular scaffolds. Specifically, the regioselective addition of 2-carbonyl indanone derivatives to terminal alkynes using a Mn(CO)₅Br catalyst has been explored. rsc.org This methodology allows for the creation of fused tricyclic systems and all-carbon quaternary centers. rsc.orgacs.org The reaction's outcome is highly dependent on the substituent on the 2-carbonyl group of the indanone.

When 2-alkoxycarbonyl-1-indanones react with aryl acetylenes, a domino Markovnikov–anti-Markovnikov addition occurs, leading to fused tricyclic products. rsc.org Conversely, the reaction of 2-alkyl-1-indanones with terminal alkynes results in a Markovnikov addition product. rsc.org The proposed mechanism for the divergent reactivity involves the initial formation of a manganese enolate, which then adds to the terminal alkyne. rsc.orgacs.org For 2-alkoxycarbonyl-1-indanones, this is followed by an anti-Markovnikov alkyne insertion and subsequent intramolecular cyclization. scispace.com

Table 1: Manganese-Catalyzed Reactions of 2-Carbonyl-1-indanones with Terminal Alkynes rsc.orgacs.org

| Indanone Substrate (R group) | Alkyne Substrate | Product Type | Key Feature |

|---|---|---|---|

| OMe, OEt | Aryl acetylene | Fused tricyclic scaffold | Two all-carbon quaternary centers |

Iron(III) Chloride-Catalyzed Carbene/Alkyne Metathesis

Iron(III) chloride (FeCl₃) has emerged as a catalyst for the carbene/alkyne metathesis (CAM) of o-alkynylbenzoyl diazoacetates, providing a pathway to indeno[1,2-c]furan and 3-benzoylindenone derivatives. researchgate.netnih.gov This reaction represents the first instance of using FeCl₃ as a catalyst for a CAM reaction. researchgate.net The reaction proceeds via a 5-exo-dig carbocyclization to form a key vinyl iron carbene intermediate. researchgate.netnih.gov

The final product is determined by the reaction conditions. In the absence of water, a formal [3+2] cycloaddition of the vinyl iron carbene intermediate leads to the indeno[1,2-c]furan core. rsc.orgresearchgate.net However, in the presence of water, the reaction is terminated by O-H insertion and subsequent aerial oxidation to yield 3-benzoylindenone derivatives. rsc.orgresearchgate.net This method is notable for its tunable synthesis of two distinct heterocyclic frameworks from a common starting material. nih.gov

Table 2: FeCl₃-Catalyzed Carbene/Alkyne Metathesis of o-Alkynylbenzoyl Diazoacetates rsc.orgresearchgate.netnih.gov

| Starting Material | Catalyst | Additive | Product |

|---|---|---|---|

| o-Alkynylbenzoyl diazoacetate | FeCl₃ | NaOAc, air | Indeno[1,2-c]furan |

Photochemical Cyclization Strategies

Photochemical reactions provide a powerful and often mild approach to the synthesis of complex cyclic systems, including indanone derivatives. researcher.lifebeilstein-journals.org These methods utilize light to initiate cyclization cascades, leading to intricate molecular architectures that may be challenging to access through traditional thermal reactions.

Photoenolization is a key step in several photochemical syntheses of indanones. researchgate.net This process typically involves the irradiation of o-alkylarylketones, leading to the formation of a photoenol intermediate via intramolecular hydrogen abstraction. researchgate.netnih.gov This reactive intermediate can then undergo further transformations to yield the desired indanone. For instance, the photolysis of certain phenacyl derivatives in non-nucleophilic solvents can produce indan-1-ones in high chemical yields. researchgate.net The reaction often proceeds through a triplet excited state. researchgate.net In some cases, the use of a triplet sensitizer, such as acetone, can improve the chemical yield and selectivity of the reaction. researchgate.net

Intramolecular ortho photocycloaddition reactions of 1-indanones bearing an alkenyloxy side chain can initiate complex reaction cascades, leading to the formation of polycyclic skeletons. nih.govnih.gov For example, 4-substituted 7-(4'-alkenyloxy)-1-indanones, upon UV-A irradiation, can undergo a two-photon cascade. nih.gov This cascade involves an initial ortho photocycloaddition, followed by a thermal disrotatory ring opening and a subsequent [4π] photocyclization. nih.gov The 4-chloro derivative of 7-(4'-alkenyloxy)-1-indanone was observed to undergo a three-photon cascade process to directly form a pentacyclic product. nih.gov These photochemical cascades demonstrate the ability to rapidly build molecular complexity from relatively simple indanone precursors. rsc.orgresearchgate.net

A visible-light-induced photocatalytic radical cascade cyclization of diazo compounds offers a green and mild strategy for synthesizing indanone derivatives. researcher.lifeacs.orgnih.gov This method utilizes a photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, to generate carbon-centered radicals from diazoalkanes through a proton-coupled electron transfer (PCET) process. acs.orgresearchgate.net These radicals can then participate in a cascade cyclization with substrates containing a C=C bond, such as 2-allylbenzaldehyde, to form the indanone skeleton. acs.org This approach is attractive due to its use of visible light, mild reaction conditions, and the potential for continuous flow applications. researcher.lifeacs.org

Intramolecular Ortho Photocycloaddition Cascades

Synthesis of Substituted Indanone Derivatives via Condensation Reactions

Condensation reactions are a classical and effective method for the synthesis of substituted indanone derivatives. rjptonline.org A common strategy involves the Claisen-Schmidt condensation of 1-indanone with various substituted benzaldehydes to produce 2-benzylidene-1-indanones. researchgate.netacademicjournals.org These reactions are typically carried out in the presence of a base, such as potassium hydroxide (B78521) in methanol. academicjournals.org

Furthermore, indanone acetic acid can be condensed with a range of anilines to generate N-substituted 2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamides. rjptonline.org This transformation is generally achieved by first converting the carboxylic acid to the more reactive acid chloride using thionyl chloride, followed by reaction with the desired aniline. rjptonline.org For example, the reaction of 2-(3-oxo-2,3-dihydro-4-inden-1-yl)acetic acid with p-fluoroaniline yields the corresponding N-(4-fluorophenyl)acetamide derivative. rjptonline.org These condensation methods provide straightforward access to a variety of substituted indanones, which are valuable for further synthetic modifications and biological evaluation. rjptonline.orgresearchgate.net

Table 3: Synthesis of Substituted Indanones via Condensation rjptonline.orgacademicjournals.org

| Indanone Substrate | Reactant | Reaction Type | Product |

|---|---|---|---|

| 1-Indanone | Substituted benzaldehydes | Claisen-Schmidt Condensation | 2-Benzylidene-1-indanones |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 1 Indanone Systems

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center and Aromatic Ring

The reactivity of 4-fluoro-1-indanone is characterized by the interplay between its carbonyl group and the fluorinated aromatic ring. The carbonyl group at the 1-position is inherently polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Such reactions include additions of Grignard reagents and hydrides. vulcanchem.com The fluorine atom at the 4-position on the benzene (B151609) ring is electron-withdrawing, which can influence the reactivity of the aromatic system. ossila.com

The aromatic ring of this compound can undergo electrophilic substitution reactions. The synthesis of derivatives like 4-fluoro-6-iodo-2,3-dihydroinden-1-one (B11849914) involves electrophilic halogenation, where reagents such as N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl) are used. vulcanchem.com This indicates that the aromatic ring, despite the deactivating effect of the carbonyl group, can still participate in substitution reactions, guided by the directing effects of the existing substituents.

Nucleophilic aromatic substitution is another potential reaction pathway, particularly at positions activated by the fluorine atom. For instance, 5-fluoro-1-indanone (B1345631) can react with nucleophiles like morpholine. researchgate.net While this is a different isomer, it highlights the potential for nucleophilic attack on the aromatic ring of fluorinated indanones.

Keto-Enol Tautomerism and its Influence on Reactivity and Selectivity

Keto-enol tautomerism, the interconversion between a ketone and its corresponding enol isomer, is a fundamental process that significantly impacts the reactivity of this compound. nanalysis.comlibretexts.org This equilibrium is catalyzed by both acids and bases. oregonstate.edu The enol form, possessing a carbon-carbon double bond, is nucleophilic and can react with electrophiles.

| Tautomeric Form | Key Structural Feature | General Reactivity |

|---|---|---|

| Keto | Carbonyl group (C=O) | Electrophilic at carbonyl carbon |

| Enol | Enol group (C=C-OH) | Nucleophilic at α-carbon |

The stability of the keto versus the enol tautomer can be influenced by various factors, including substitution. For some indanone derivatives, the keto-enol tautomer is exceptionally stable, which can render the compound unreactive towards certain reagents. scispace.com For example, some indanone derivatives are unreactive toward the electrophilic fluorinating agent Selectfluor® due to the stability of their keto-enol tautomer. scispace.com The formation of the enol is often a prerequisite for reactions at the α-carbon, such as fluorination. The mechanism for fluorination with reagents like Selectfluor® is proposed to involve the attack of the enol's C=C double bond on the fluorinating agent. encyclopedia.pub

Steric and Electronic Effects Governing Reaction Pathways

The outcome of reactions involving this compound is governed by a combination of steric and electronic effects. sapub.orgresearchgate.net The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect, which can influence the acidity of adjacent protons and the reactivity of the aromatic ring. This electronic influence can affect the rate and regioselectivity of reactions.

Steric hindrance also plays a crucial role. For instance, the lack of reactivity of some indanone derivatives towards the bulky Selectfluor® reagent is attributed in part to steric crowding at the reaction site. scispace.comsapub.org The size of both the substrate and the incoming reagent can dictate whether a reaction will proceed and at what rate. In the synthesis of related compounds, substituent steric effects can influence reaction yields.

The interplay of these effects is evident in various transformations. For example, in the Rh(III)-catalyzed annulative coupling of α-aroyl ketene (B1206846) dithioacetals, both electron-donating and electron-withdrawing substituents on the indanone ring were well-tolerated, suggesting a complex balance of electronic factors. sci-hub.se

Radical Reaction Mechanisms in Fluorinated Indanone Formation

Radical reactions provide alternative pathways for the synthesis and functionalization of indanone systems. These mechanisms often involve the generation of a radical species that can initiate a cascade of events, leading to the formation of the desired product.

The literature also describes the coexistence of electrophilic and radical bromination mechanisms in the halogenation of indane-1,3-dione, highlighting that radical pathways can be concurrent with ionic pathways. encyclopedia.pub

Role of Catalysts and Reagents in Mediating Transformations

Catalysts and reagents are pivotal in controlling the reactivity and selectivity of transformations involving this compound and its derivatives. A wide array of catalysts, including transition metals and organocatalysts, have been employed to achieve specific synthetic goals.

| Transformation | Catalyst/Reagent | Role |

|---|---|---|

| Electrophilic Fluorination | Selectfluor®, NFSI | Electrophilic fluorine source. acs.orgjuniperpublishers.com |

| Friedel-Crafts Acylation/Cyclization | AlCl₃, NbCl₅, TiCl₄ | Lewis acids to promote acylation and cyclization. vulcanchem.comnih.gov |

| Asymmetric Fluorination | Cu(II)/Box, Ni(II)/Box, Eu(III)/Pybox | Chiral metal complexes for enantioselective fluorination. acs.orgnih.govmdpi.com |

| Ring Expansion | [Rh(C₂H₄)₂Cl]₂/IMes | Rhodium catalyst for annulation with ethylene (B1197577). rsc.org |

| Intramolecular Cyclization | Cobalt(II)acetylacetone/Xantphos | Cobalt catalyst for C(sp³)–H bond activation. rsc.org |

For electrophilic fluorination, reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used as sources of "F+". acs.orgjuniperpublishers.com The development of such bench-stable electrophilic fluorinating reagents was a significant advancement, enabling the development of catalytic enantioselective fluorination methods. acs.org

Metal catalysts are extensively used. For instance, rhodium catalysts are used for ring-expansion reactions of 1-indanones, rsc.org while cobalt catalysts can facilitate intramolecular cyclizations via C-H bond activation. rsc.org In the context of asymmetric synthesis, chiral complexes of copper, nickel, and europium have been successfully used to catalyze the enantioselective fluorination of 1-indanone (B140024) derivatives, yielding products with high enantiomeric excess. acs.orgnih.govmdpi.com

Reaction Kinetics and Thermodynamic Considerations

The outcome of chemical reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Control : At lower temperatures, the product that is formed fastest (the kinetic product) will predominate. This is because the activation energy for its formation is lower, even if the product itself is less stable. libretexts.org

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, and an equilibrium is established. The most stable product (the thermodynamic product) will be the major product. libretexts.org

This principle is particularly relevant in the formation of enolates from unsymmetrical ketones. The use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate (deprotonation at the less hindered α-carbon). masterorganicchemistry.com In contrast, using a smaller, non-bulky base at higher temperatures allows for equilibrium to be established, favoring the more substituted, thermodynamically more stable enolate. masterorganicchemistry.com

The kinetics of a reaction can also be influenced by factors such as the rate of dissolution of reagents. rsc.org In biocatalytic processes, understanding and overcoming limitations such as product overoxidation or slow reaction rates are crucial for achieving high conversion and yield. rsc.org While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided search results, these general principles of organic chemistry are directly applicable to its reactions.

Derivatization, Structural Modification, and Hybrid Scaffold Development of 4 Fluoro 1 Indanone

The 4-fluoro-1-indanone scaffold is a valuable starting point in medicinal chemistry due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and bioavailability. chemimpex.commdpi.com Researchers have exploited this core structure, developing a range of derivatives through strategic modifications to explore and optimize biological activity. These modifications include functionalization of the indanone core, synthesis of rigid analogues, and the creation of hybrid molecules that combine the indanone moiety with other pharmacologically active scaffolds.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of 4-Fluoro-1-indanone. Each technique offers unique information, and together they provide an unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atom. While specific spectral assignments for this compound are not widely published, data from closely related isomers and derivatives provide a robust predictive framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic protons on the five-membered ring and the aromatic protons on the benzene (B151609) ring. The methylene (B1212753) protons (C2 and C3) typically appear as multiplets in the range of δ 2.5–3.5 ppm. vulcanchem.com The aromatic protons would exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling, with chemical shifts generally appearing downfield. For the related 4-fluoro-6-iodo-2,3-dihydroinden-1-one (B11849914), aromatic protons are observed between δ 7.2–7.5 ppm. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The carbonyl carbon (C=O) is the most deshielded, appearing at the low-field end of the spectrum, typically around δ 205 ppm for analogous structures. vulcanchem.com The carbon atom bonded to the fluorine (C-F) exhibits a large, characteristic C-F coupling constant (¹JCF). Other aromatic and aliphatic carbons appear at predictable chemical shifts. rsc.org

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides direct information about the fluorine atom's electronic environment. lcms.czmagritek.com The chemical shift is highly sensitive to substitution on the aromatic ring. For a similar compound, 4-fluoro-6-iodo-2,3-dihydroinden-1-one, the ¹⁹F signal appears in the range of δ -110 to -115 ppm, which is typical for an aryl-fluoride. vulcanchem.com

Table 1: Representative NMR Data for Fluorinated Indanone Scaffolds This table is based on data from closely related compounds and serves as an illustrative guide for this compound.

| Nucleus | Chemical Shift (δ, ppm) Range | Notes |

| ¹H | 2.5 – 3.5 | Aliphatic methylene protons (-CH₂-CH₂-) |

| 7.0 – 7.8 | Aromatic protons, complex multiplets due to F-coupling | |

| ¹³C | 25 – 40 | Aliphatic carbons (C2, C3) |

| 110 – 165 | Aromatic carbons (C4-C7, C3a, C7a), shifts influenced by fluorine | |

| ~200 | Carbonyl carbon (C1) | |

| ¹⁹F | -110 – -120 | Relative to CFCl₃ standard; typical for aryl-fluorides |

Infrared (IR) and UV-Visible Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is typically observed around 1700-1710 cm⁻¹. vulcanchem.comvulcanchem.com Other characteristic bands include those for aromatic C-H stretching above 3000 cm⁻¹, C-C aromatic ring stretching in the 1400-1600 cm⁻¹ region, and a strong C-F stretching band.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule's chromophore, which consists of the benzoyl system. The absorption maxima (λmax) are influenced by the substitution on the aromatic ring. While specific UV-Vis data for this compound is not detailed in the searched literature, studies on similar indanone-containing systems confirm that electronic transitions can be characterized and correlated with computational models. researchgate.net

Mass spectrometry is used to determine the compound's molecular weight and fragmentation pattern, further confirming its identity. For this compound (C₉H₇FO), the exact molecular weight is 150.15 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 150. Key fragmentation pathways would likely involve the loss of small neutral molecules such as CO and C₂H₄ from the indanone ring structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (Calculated) |

|---|---|

| [M+H]⁺ | 151.05538 |

| [M+Na]⁺ | 173.03732 |

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Although a crystal structure for this compound is not publicly available, the structure of its isomer, 6-fluoroindan-1-one, has been determined and provides valuable insights. nih.gov

In the reported structure of 6-fluoroindan-1-one, the five-membered ring is nearly planar. The crystal packing is stabilized by intermolecular C—H⋯O and C—H⋯F interactions, forming sheets within the crystal lattice. nih.gov The C=O and C-F bond lengths were found to be 1.217 Å and 1.359 Å, respectively, which are typical for such functional groups. nih.gov A similar analysis of this compound would precisely define its molecular geometry and solid-state packing arrangement.

Table 3: Crystallographic Data for the Isomeric 6-Fluoroindan-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇FO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1900 (4) |

| b (Å) | 12.4811 (6) |

| c (Å) | 15.8685 (8) |

| β (°) | 99.453 (1) |

| Volume (ų) | 1404.69 (13) |

Computational Chemistry Methodologies for Molecular Understanding

Computational chemistry provides a theoretical lens to examine molecular properties that complement experimental findings, offering deep insights into electronic structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. Studies on related fluorinated indanone derivatives frequently employ DFT, often with the B3LYP functional, to perform geometry optimizations and calculate a range of molecular properties. researchgate.netdergipark.org.tr

Key insights from DFT studies include:

Optimized Molecular Geometry: Calculations can predict bond lengths and angles in the ground state, which can be compared with experimental data from X-ray diffraction.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua For this compound, the oxygen atom of the carbonyl group would be the region of highest negative potential, indicating its role as a primary site for electrophilic attack.

These computational approaches are essential for rationalizing the compound's reactivity and for designing new molecules with tailored properties. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of a molecule. imperial.ac.uknumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, computational studies, typically employing Density Functional Theory (DFT), are used to calculate these energy values. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. numberanalytics.comresearchgate.net In molecules containing electronegative atoms like fluorine and oxygen, the HOMO is often localized around the more electron-rich areas, while the LUMO is distributed over the electron-deficient parts of the molecule. In the case of indanone derivatives, the HOMO is generally associated with the benzene ring, whereas the LUMO is often centered on the carbonyl group and the fused ring system. The introduction of a fluorine atom can lower the energy of the molecular orbitals. researchgate.net

Calculated FMO parameters provide quantitative insights into the molecule's electronic behavior and its propensity to engage in chemical reactions.

Table 1: Representative FMO Parameters for Indanone Derivatives

| Parameter | Energy (eV) | Significance |

| EHOMO | ~ -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.7 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |

Note: The values presented are representative for similar indanone structures and may vary based on the specific computational method and basis set used.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netresearchgate.net This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules pack together. By generating dnorm maps and 2D fingerprint plots, researchers can identify and analyze the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals forces.

For fluorinated aromatic compounds, the analysis typically reveals significant contributions from several types of contacts. nih.gov In the crystal structure of molecules similar to this compound, the most prominent interactions often involve hydrogen atoms. The key contacts include H···H, O···H/H···O, and F···H/H···F interactions. The relative percentage contributions of these contacts help in understanding the forces that govern the crystal packing. nih.govresearchgate.net

The 2D fingerprint plot is a histogram that summarizes the distribution of these contacts. Sharp spikes on the plot indicate a high propensity for specific types of interactions, such as hydrogen bonding (e.g., O···H contacts). westminster.ac.uk For this compound, the carbonyl oxygen and the fluorine atom are expected to act as hydrogen bond acceptors, leading to significant O···H and F···H contacts that stabilize the crystal structure.

Table 2: Percentage Contribution of Intermolecular Contacts for a Representative Fluorinated Aromatic Ketone

| Contact Type | Percentage Contribution (%) | Description |

| H···H | >40% | Represents the most abundant, though weaker, van der Waals interactions. |

| O···H / H···O | ~15-20% | Indicates the presence of C-H···O hydrogen bonds, crucial for crystal packing. researchgate.net |

| F···H / H···F | ~10-15% | Highlights the role of the fluorine atom in forming weak hydrogen bonds. nih.gov |

| C···H / H···C | ~10-15% | Relates to interactions involving the aromatic and aliphatic parts of the molecule. nih.gov |

| C···C | ~5-10% | Suggests potential π-π stacking interactions between aromatic rings. nih.govwestminster.ac.uk |

Note: The data is representative and based on Hirshfeld analyses of structurally similar compounds found in the literature.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this involves modeling its synthesis or its participation in subsequent reactions to understand the transition states, intermediates, and activation energies involved.

A common synthetic route to 1-indanones is the intramolecular Friedel-Crafts reaction. researchgate.net Computational studies can model this process by mapping the potential energy surface of the reaction. This involves locating the structure of the transition state for the cyclization step and calculating its energy barrier. Such calculations can confirm the feasibility of a proposed mechanism and explain the observed regioselectivity. For instance, in the synthesis of substituted indanones, computational models can show why cyclization occurs at a specific position on the aromatic ring.

Furthermore, computational studies can explore the reaction mechanisms of 1-indanones as reactants. For example, in condensation or annulation reactions, DFT calculations can model the step-by-step process, such as the initial nucleophilic attack at the carbonyl carbon or deprotonation at the α-carbon. rsc.org These models help in understanding how factors like the catalyst, solvent, and substituents influence the reaction pathway and the formation of the final product. nih.gov For example, a computational study on a reaction involving a substituted indanone could reveal that a double hydrogen bond between a substrate's hydroxyl group and a sulfonic acid catalyst is crucial for activating the molecule. rsc.org

Prediction of Reactivity and Selectivity using In Silico Approaches

In silico methods provide powerful predictive insights into the reactivity and selectivity of molecules like this compound. researchgate.net These approaches use quantum chemical calculations to generate descriptors that identify the most reactive sites within a molecule.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It visually identifies electron-rich and electron-poor regions. For this compound, the MEP map would show a negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions (colored blue) would highlight sites prone to nucleophilic attack. journalirjpac.comscholarsresearchlibrary.com

Fukui Functions: Fukui functions are local reactivity descriptors derived from FMO theory. They quantify the change in electron density at a specific atom upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. journalirjpac.comsbq.org.br For this compound, the carbonyl carbon is expected to have a high value for f+, marking it as a prime target for nucleophiles. The aromatic carbons, particularly those ortho and para to the activating alkyl group and meta to the deactivating acyl group, would be likely sites for electrophilic substitution.

These computational tools allow chemists to rationalize observed reactivity and to predict the outcome of reactions, guiding the design of synthetic strategies. For example, in silico studies can help predict the regioselectivity of bromination or other electrophilic substitution reactions on the indanone scaffold. nih.gov

Research Applications of 4 Fluoro 1 Indanone As a Core Structure

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Fluoro-1-indanone serves as a crucial starting material or intermediate in the synthesis of a wide array of pharmaceutical compounds. guidechem.comchemicalbook.comfishersci.cathermofisher.com Its utility stems from the ability to introduce a fluorinated indanone core into larger, more complex molecules. guidechem.com This scaffold is present in numerous biologically active compounds, highlighting the importance of this compound in drug discovery and development. researchgate.netbeilstein-journals.orgresearchgate.net The process often involves the chemical modification of this compound to create derivatives with specific pharmacological activities. guidechem.com

Pharmaceutical intermediates are compounds that are produced during the synthesis of an active pharmaceutical ingredient (API). dapinpharma.com They are essential for creating the final drug product with the desired chemical structure and purity. dapinpharma.com this compound's role as an intermediate is pivotal in the synthesis of drugs targeting a variety of diseases. chemicalbook.comthermofisher.com

Scaffold Development in Medicinal Chemistry Research for Lead Compound Generation

The indanone framework, particularly when fluorinated, is considered a "privileged scaffold" in medicinal chemistry. This means that this structural motif is capable of binding to multiple biological targets with high affinity, making it an excellent starting point for generating new lead compounds. guidechem.comresearchgate.net The rigid, bicyclic structure of this compound provides a well-defined three-dimensional shape for interacting with enzymes and receptors. researchgate.net

The versatility of the this compound scaffold allows for the synthesis of diverse libraries of compounds through various chemical reactions. These libraries can then be screened for activity against different biological targets, accelerating the drug discovery process.

Exploration in Neurodegenerative Disease Research (e.g., Alzheimer's Disease related targets)

The indanone scaffold is a key feature in drugs developed for neurodegenerative diseases, such as Alzheimer's disease. nih.govnih.gov Donepezil, a well-known acetylcholinesterase inhibitor used to treat Alzheimer's, contains a related indanone structure. researchgate.netnih.gov This has spurred research into new indanone derivatives, including those derived from this compound, as potential treatments. nih.govnih.gov

Neurodegenerative diseases are characterized by the progressive loss of neurons in the brain. neurodegenerationresearch.eu Research has focused on developing compounds that can inhibit key enzymes involved in the progression of these diseases, such as cholinesterases and monoamine oxidases. nih.govnih.gov

Derivatives of this compound have been investigated for their ability to inhibit these enzymes. For instance, certain fluorinated indanone derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's and Alzheimer's diseases. nih.gov The introduction of a fluorine atom can enhance the binding affinity of these compounds to their target enzymes.

| Derivative Type | Target Enzyme | Potential Application |

| Fluorinated indanone derivatives | Monoamine Oxidase B (MAO-B) | Parkinson's Disease, Alzheimer's Disease |

| Indanone-chalcone hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Aβ aggregation | Alzheimer's Disease |

| Indanone-carbamate scaffold | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

Development of Antimicrobial Scaffolds (Antibacterial and Antifungal)

The indanone core structure has been explored for its potential antimicrobial properties. researchgate.netbeilstein-journals.org Halogenated indanones, in particular, have demonstrated significant activity against various bacteria and fungi. The fluorine atom in this compound can contribute to this antimicrobial activity. vulcanchem.com

Research has shown that derivatives of 1-indanone (B140024) can be effective against a range of microbial pathogens. researchgate.net For example, certain synthesized 1-indanone derivatives have exhibited antibacterial activity against various strains and antifungal activity against pathogens like Aspergillus niger and Penicillium notatum. researchgate.net

Research into Anticancer Agents

The indanone scaffold is a promising framework for the development of new anticancer agents. researchgate.netbeilstein-journals.org Derivatives of 1-indanone have shown cytotoxic effects against various cancer cell lines. The incorporation of a fluorine atom, as in this compound, can enhance the anticancer properties of these compounds.

Studies have investigated the potential of indanone derivatives to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. For example, a gallic acid-based indanone derivative demonstrated in vivo anticancer activity by inhibiting tumor growth and exhibiting antiangiogenic effects. researchgate.net

Anti-inflammatory and Analgesic Research

Indanone derivatives have a history of being investigated for their anti-inflammatory and analgesic (pain-relieving) properties. researchgate.netbeilstein-journals.orgajrconline.org The well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac contains an indene (B144670) ring system, which is closely related to the indanone structure. researchgate.net This has prompted further research into indanone-based compounds as potential anti-inflammatory agents. researchgate.net

The design of novel anti-inflammatory and analgesic agents often involves modifying existing scaffolds to improve efficacy and reduce side effects. This compound provides a starting point for creating new derivatives with potentially enhanced anti-inflammatory and analgesic activity. acs.orgeurjchem.com

Enzyme Inhibition Studies (e.g., Monoamine Oxidase B (MAO-B), Cholinesterases, Dual Specificity Phosphatase)

The this compound scaffold has been extensively used to develop inhibitors of various enzymes implicated in disease. x-mol.netsigmaaldrich.com

Monoamine Oxidase B (MAO-B): As mentioned earlier, fluorinated indanone derivatives are potent and selective inhibitors of MAO-B. nih.govacs.org Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease. researchgate.net

Cholinesterases: Derivatives of 1-indanone are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govrsc.orgnih.gov These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a primary treatment for Alzheimer's disease. nih.gov Research has focused on creating hybrid molecules that combine the indanone scaffold with other pharmacophores to enhance cholinesterase inhibition. nih.gov

Dual Specificity Phosphatase (DUSP): The indanone scaffold has been used to develop inhibitors of dual specificity phosphatases, such as DUSP1 and DUSP6. nih.govresearchgate.net These enzymes are involved in cellular signaling pathways, and their inhibition has potential therapeutic applications. For example, the compound BCI, an indanone derivative, has been identified as an allosteric inhibitor of DUSP1 and DUSP6. nih.govresearchgate.net

Positron Emission Tomography (PET) Agent Development

The unique structural and electronic properties of the fluorinated indanone core have made it a valuable scaffold in the development of novel diagnostic agents for Positron Emission Tomography (PET). Research has focused on synthesizing derivatives of this compound and related structures to create radiotracers that can selectively bind to specific targets in the brain, enabling the non-invasive imaging of neurochemical processes and pathologies.

A significant area of this research has been the development of selective inhibitors for monoamine oxidase B (MAO-B). nih.gov The upregulation of MAO-B is associated with neurodegenerative conditions like Parkinson's and Alzheimer's disease, making it a key diagnostic and therapeutic target. nih.gov Scientists have synthesized a series of novel fluorinated indanone derivatives for PET imaging of MAO-B in the brain. nih.gov In these studies, the indanone moiety serves as the core binding structure, while modifications, including the strategic placement of fluorine atoms, are made to optimize binding affinity and selectivity.

For instance, a study reported a series of derivatives, among which several exhibited high affinity and selectivity for MAO-B. nih.gov The derivative 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one demonstrated an outstanding binding affinity, and its fluorine-18 (B77423) labeled counterpart, [¹⁸F]6, was successfully synthesized for further evaluation. nih.gov Pre-clinical assessments showed that these indanone-based tracers can readily cross the blood-brain barrier, a critical requirement for a successful CNS PET agent. nih.gov However, in vivo studies also revealed the presence of brain-penetrant metabolites, indicating that further structural modifications are necessary to develop a viable PET imaging agent for MAO-B. nih.gov

The research highlights the potential of the indanone scaffold for creating highly affine ligands. The following table details the binding affinities of several synthesized indanone derivatives for MAO-B.

| Compound | Structure | MAO-B Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| Derivative 6 | 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | 6 | nih.gov |

| Derivative 8 | Structure not specified in source | High Affinity | nih.gov |

| Derivative 9 | Structure not specified in source | High Affinity | nih.gov |

| Derivative 13 | Structure not specified in source | High Affinity | nih.gov |

Applications in Agrochemical Research

This compound serves as an important raw material and intermediate in the synthesis of agrochemicals. guidechem.comthermofisher.comchemicalbook.com The incorporation of fluorine into organic molecules is a well-established strategy in agrochemical development to enhance the efficacy and stability of active compounds. It is estimated that approximately 30% of all agrochemicals contain fluorinated moieties. nih.gov

The utility of this compound in this field stems from the significant impact of the fluorine atom on a molecule's physicochemical properties. nih.govcymitquimica.com The substitution of a hydrogen atom with fluorine can lead to:

Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, often leading to stronger interactions with biological targets. nih.govcymitquimica.com

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the compound's half-life and duration of action in the target pest or plant. nih.gov

Modulated Lipophilicity: The introduction of fluorine can significantly increase a molecule's lipophilicity, which affects its ability to penetrate biological membranes, such as the waxy cuticle of plants or the cells of a target fungus or insect. nih.govcymitquimica.com

While specific commercial agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, the indanone scaffold itself is found in compounds with a range of biological activities, including antibacterial properties that are relevant to developing treatments for plant pathogens. researchgate.net Research into fluorinated indanones and related ketones is driven by the desire to combine the bioactive properties of the indanone core with the advantageous effects of fluorination. semanticscholar.orgresearchgate.net Therefore, this compound remains a valuable building block for creating new, potentially more effective and stable agrochemical products. guidechem.comcymitquimica.com

Development of Advanced Organic Materials (e.g., Dyes, Photoinitiators)

The indanone structural unit is a key component in the design of advanced organic materials, and this compound is utilized as a versatile intermediate for dyestuffs and other functional molecules. thermofisher.comrsc.orgscispace.com Indanone derivatives are widely employed in the development of organic functional materials such as dyes, fluorophores, and components for Organic Light-Emitting Diodes (OLEDs). rsc.orgscispace.com

A particularly important application is in the creation of "push-pull" dyes. These molecules consist of an electron-accepting (pull) unit and an electron-donating (push) unit, connected by a π-conjugated spacer. encyclopedia.pubnih.gov This architecture results in an intramolecular charge transfer (ICT) band in the molecule's absorption spectrum. encyclopedia.pub The indanone core, and more specifically the related indane-1,3-dione, is a well-known and effective electron acceptor. encyclopedia.pubnih.gov By pairing the this compound core (the acceptor) with a suitable electron-donating group, researchers can synthesize dyes with tailored optical and electronic properties.

The fluorine atom at the 4-position plays a crucial role in this molecular engineering. Its strong electron-withdrawing nature enhances the electron-accepting character of the indanone system and can be used to tune the molecule's energy gap. ossila.com This tuning capability is critical for designing materials for specific applications:

Dyes for Solar Cells: The absorption spectrum of the dye must match the solar spectrum to maximize light harvesting. By modifying the push-pull components, the absorption can be shifted across the visible and even into the near-infrared (NIR) range. encyclopedia.pub

Photoinitiators: These molecules absorb light (e.g., from an LED source) to generate reactive species that initiate polymerization. Push-pull dyes are highly effective as photoinitiators under visible light, offering safety and light-penetration advantages over traditional UV initiators. encyclopedia.pub

Non-Linear Optical (NLO) Chromophores: The significant change in dipole moment upon excitation in push-pull systems gives rise to large NLO responses, which are useful in telecommunications and optical computing. encyclopedia.pub

The general structure of a push-pull material based on the this compound scaffold is illustrated in the table below.

| Component | Role | Example Moiety | Function |

|---|---|---|---|

| Electron Donor (D) | "Push" | Aniline, Thiophene, Carbazole | Provides electron density to the system. |

| π-Conjugated Spacer | Bridge | Vinylene, Ethynylene | Facilitates electron transfer from donor to acceptor. |

| This compound | "Pull" (Acceptor, A) | This compound core | Accepts electron density; the fluorine atom modulates electronic properties. |

Research has specifically noted that derivatives of bindone, which is formed from indanedione, are used as components in near-infrared dyes. researchgate.netmdpi.com Furthermore, the development of new indanone-based fluorophores is considered a promising area for future research. bohrium.com

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of 1-indanone (B140024) and its derivatives is increasingly benefiting from the principles of green chemistry. Researchers are actively exploring methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.

One notable advancement is the use of microwave-assisted intramolecular Friedel–Crafts acylation. beilstein-journals.orgnih.gov This method, catalyzed by metal triflates in ionic liquids, provides good yields of 1-indanones and allows for the recovery and reuse of the catalyst without a loss of activity. beilstein-journals.orgnih.gov Another green approach involves solventless, or neat, aldol (B89426) condensation reactions, which proceed with high atom economy. For instance, the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone can be achieved by simply grinding the solid reactants together. ubc.ca

Heteropoly acids are also emerging as effective and recyclable solid acid catalysts for the dehydration and acylation of phenylpropionic acid and its derivatives to produce 1-indanones. google.com This heterogeneous catalysis simplifies product separation and catalyst recycling, preventing the formation of large amounts of acidic waste associated with traditional methods. google.com Furthermore, photocatalytic methods are being developed to construct the indanone core through radical cascade cyclizations of diazo compounds, offering a mild and environmentally friendly synthetic route. acs.org

Exploration of Unprecedented Reactivity Profiles and Catalytic Systems

The reactivity of the 1-indanone core is being explored through novel catalytic systems to generate complex molecular architectures. A significant area of research is the catalytic stereoselective synthesis of highly substituted indanones. For example, a tandem Nazarov cyclization and electrophilic fluorination has been achieved using a Cu(II) complex, yielding fluorine-containing 1-indanone derivatives with high diastereoselectivity. acs.orgoup.com

Researchers are also investigating rhodium-catalyzed direct insertion of ethylene (B1197577) into the C–C bonds of 1-indanones to create benzocycloheptenone skeletons. rsc.org Additionally, cobalt-catalyzed intramolecular cyclization of alkylated indanones has been shown to produce fused carbocyclic compounds with good regio- and stereoselectivity. rsc.org The development of highly enantioselective methods for the α-fluorination of alkyl 1-indanone-2-carboxylates has been a focus, with various metal catalysts, including those based on europium(III), palladium, and copper, being successfully employed. mdpi.com

Advanced Computational Modeling for Deeper Structure-Function Relationship Insights

Computational studies, particularly Density Functional Theory (DFT), are playing an increasingly crucial role in understanding the structure-function relationships of 4-fluoro-1-indanone and its derivatives. These theoretical calculations provide valuable insights into molecular structure, electronic properties, and reactivity, which can complement experimental findings. researchgate.netresearchgate.net

For instance, computational modeling has been used to analyze the structural and electronic properties of fluorinated Schiff bases derived from indanones, helping to explain their antifungal activity. frontiersin.org In the study of fluorinated indanone derivatives, theoretical calculations have been employed to shed light on the mechanistic outcomes of complex reactions and to predict the potential biological activity of newly synthesized compounds. researchgate.net Molecular docking studies are also being used to investigate the binding interactions of indanone-based inhibitors with biological targets, such as butyrylcholinesterase, providing a rationale for observed structure-activity relationships. mdpi.com

Integration of this compound in Bioorthogonal Chemistry (e.g., Click Chemistry)

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a frontier for the application of this compound. escholarship.org "Click chemistry," a prime example of bioorthogonal chemistry, often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. broadpharm.comnih.govlumiprobe.com

The introduction of fluorine atoms into molecules can be a valuable strategy in drug discovery and chemical biology. sigmaaldrich.com Fluorinated building blocks, including those derived from this compound, can be incorporated into larger molecules using click chemistry. This allows for the synthesis of novel compounds with potentially enhanced biological activities or for the attachment of reporter tags for imaging and diagnostic purposes. nih.gov For example, fluorinated azides can be "clicked" onto alkyne-containing biomolecules, introducing a fluorine atom that can serve as a 19F NMR probe. sigmaaldrich.com The versatility of click chemistry allows for the facile conjugation of complex molecules under mild, aqueous conditions, making it a powerful tool for creating novel bioconjugates and materials. broadpharm.comnih.gov The reaction between aryl azides and strained trans-cyclooctenes (TCO), a type of strain-promoted click chemistry, is another area where fluorinated compounds can be utilized for applications like prodrug activation. otago.ac.nz

Multi-functional Compound Design and Synthesis

The scaffold of this compound is being utilized in the design of multi-functional compounds, particularly in the context of complex diseases like Alzheimer's. beilstein-journals.orgnih.gov The multi-target-directed ligand (MTDL) strategy aims to create single molecules that can interact with multiple biological targets involved in a disease cascade.

For example, researchers have synthesized hybrid compounds combining the indanone structure with other pharmacophores, such as chalcones, to create agents with anti-β-amyloid aggregation and monoamine oxidase B (MAO-B) inhibitory activities. sci-hub.se Other work has focused on creating 1-indanone derivatives that also possess antidepressant and antihistamine properties. beilstein-journals.orgnih.gov The design of these multi-functional molecules often involves linking different bioactive moieties, a task where synthetic strategies like click chemistry could prove highly effective. beilstein-journals.orgnih.gov

Q & A

Q. What are the established synthetic routes for 4-Fluoro-1-indanone, and how do reaction conditions influence yield?

- Methodological Answer : this compound is commonly synthesized via Friedel-Crafts acylation. One protocol involves cyclizing 3-(2-fluorophenyl)propionic acid using thionyl chloride (SOCl₂) and AlCl₃, yielding 83% under optimized conditions . Key factors affecting yield include:

- Catalyst concentration (AlCl₃ stoichiometry).

- Reaction temperature (typically 0–25°C).

- Purification via column chromatography or recrystallization.

Variations in solvent (e.g., dichloromethane vs. toluene) and reaction time may alter byproduct formation.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm structural integrity by identifying aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~200 ppm) .

- FT-IR : Detect carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- GC-MS/HPLC : Assess purity (>95%) and quantify trace impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations evaluate electrophilic sites. For example:

Q. What strategies resolve discrepancies in melting point data for this compound across studies?

- Methodological Answer : Conflicting reports (e.g., mp 82–84°C vs. 101–110°C) may arise from:

- Polymorphism: Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Purity: Employ HPLC to detect contaminants (e.g., residual AlCl₃) .

Standardize measurement protocols (heating rate, sample preparation) per ISO guidelines.

Q. How does fluorination at the 4-position influence the electronic properties of indanone derivatives?